molecular formula C15H12Cl2N2O3 B14950350 N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2,4-dihydroxybenzohydrazide

N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2,4-dihydroxybenzohydrazide

Cat. No.: B14950350
M. Wt: 339.2 g/mol
InChI Key: TVJKPCYHPYVGPY-QGMBQPNBSA-N
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Description

N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2,4-dihydroxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a hydrazide group attached to a benzene ring substituted with two hydroxyl groups and a dichlorophenyl group. Its molecular formula is C15H12Cl2N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2,4-dihydroxybenzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzohydrazide and 2,4-dichloroacetophenone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2,4-dihydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2,4-dihydroxybenzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(2,4-Dichlorophenyl)ethylidene]-2-thiophenecarbohydrazide
  • N’-[(1E)-1-(2,4-Dichlorophenyl)ethylidene]isonicotinohydrazide
  • N’-[(1E)-1-(2,5-Dichlorophenyl)ethylidene]-2-(2,5-dimethylphenyl)-4-quinolinecarbohydrazide

Uniqueness

N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2,4-dihydroxybenzohydrazide is unique due to its specific substitution pattern on the benzene ring and the presence of both hydroxyl and dichlorophenyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H12Cl2N2O3

Molecular Weight

339.2 g/mol

IUPAC Name

N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-2,4-dihydroxybenzamide

InChI

InChI=1S/C15H12Cl2N2O3/c1-8(11-4-2-9(16)6-13(11)17)18-19-15(22)12-5-3-10(20)7-14(12)21/h2-7,20-21H,1H3,(H,19,22)/b18-8+

InChI Key

TVJKPCYHPYVGPY-QGMBQPNBSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=C(C=C1)O)O)/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(=NNC(=O)C1=C(C=C(C=C1)O)O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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